![molecular formula C18H22N4 B3368609 4-(Dimethylamino)benzaldehyde [4-(dimethylamino)benzylidene]hydrazone CAS No. 2143-98-8](/img/structure/B3368609.png)
4-(Dimethylamino)benzaldehyde [4-(dimethylamino)benzylidene]hydrazone
Overview
Description
4-(Dimethylamino)benzaldehyde [4-(dimethylamino)benzylidene]hydrazone is a chemical compound with significant applications in scientific research and industry. This compound is known for its unique structural features and reactivity, making it a valuable tool in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from 4-(dimethylamino)benzaldehyde. The key steps involve the formation of a hydrazone derivative by reacting the benzaldehyde with hydrazine under specific conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethylamino)benzaldehyde [4-(dimethylamino)benzylidene]hydrazone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Scientific Research Applications
Analytical Chemistry Applications
Detection of Indoles and Hydrazine
One of the primary applications of 4-(dimethylamino)benzaldehyde is in the detection of indoles and hydrazine. It is a key component in Ehrlich's reagent, which reacts with indole derivatives to form colored adducts, facilitating the identification of these compounds in biological samples. The reaction typically occurs at the electron-rich α-carbon of the indole structure, producing a blue-colored product that can be quantitatively analyzed .
In addition, this compound is utilized for the spectrophotometric determination of hydrazine. When reacted with hydrazine, it forms a distinct yellow azo dye that can be measured at 457 nm, allowing for sensitive detection in environmental samples .
Table 1: Spectrophotometric Detection of Hydrazine Using 4-Dimethylaminobenzaldehyde
Sample Type | Hydrazine Added (μmol L⁻¹) | % Recovery |
---|---|---|
Boiler Water 1 | 1.0 | 86 |
Tap Water 1 | 2.0 | 91 |
Mineral Water 2 | 5.0 | 112 |
Medicinal Chemistry Applications
Antibacterial Activity
Recent studies have highlighted the potential of hydrazone derivatives, including those derived from 4-(dimethylamino)benzaldehyde, as antibacterial agents. For instance, a series of synthesized hydrazone compounds demonstrated significant antibacterial activity against various strains such as E. coli and S. aureus. The structure-activity relationship (SAR) studies indicated that modifications to the hydrazone structure could enhance its efficacy against antibiotic-resistant bacteria .
Case Study: Antibacterial Efficacy of Hydrazone Derivatives
In a study assessing the antibacterial properties of novel hydrazone derivatives, compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin. The results suggested that these derivatives could serve as promising candidates for developing new antibacterial therapies .
Materials Science Applications
Corrosion Inhibition
Another significant application of 4-(dimethylamino)benzaldehyde derivatives is in corrosion inhibition. Specifically, studies have investigated their effectiveness as inhibitors for mild steel in acidic environments (e.g., HCl solutions). The mechanism involves adsorption onto the metal surface, forming a protective layer that reduces corrosion rates .
Table 2: Corrosion Inhibition Efficiency of Hydrazone Derivatives
Compound | Inhibition Efficiency (%) |
---|---|
4-Dimethylaminobenzaldehyde Nicotinic Hydrazone | 85 |
Control (No Inhibitor) | 10 |
Mechanism of Action
When compared to other similar compounds, 4-(Dimethylamino)benzaldehyde [4-(dimethylamino)benzylidene]hydrazone stands out due to its unique structural features and reactivity. Similar compounds include other hydrazones and benzaldehyde derivatives, each with their own distinct properties and applications.
Comparison with Similar Compounds
Hydrazones
Benzaldehyde derivatives
Other dimethylamino-substituted compounds
Biological Activity
4-(Dimethylamino)benzaldehyde [4-(dimethylamino)benzylidene]hydrazone, commonly referred to as a Schiff base, is a compound formed from the condensation of 4-(dimethylamino)benzaldehyde and hydrazine. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article will explore its biological activity, supported by detailed research findings, case studies, and data tables.
Basic Information
Property | Value |
---|---|
CAS Number | 100-10-7 |
Molecular Formula | C₉H₁₁N₃O |
Molar Mass | 149.19 g/mol |
Melting Point | 70.7 °C |
Density | 1.22 g/cm³ |
Structure
The structure of 4-(dimethylamino)benzaldehyde hydrazone can be represented as follows:
Antimicrobial Properties
Research indicates that Schiff bases derived from 4-(dimethylamino)benzaldehyde exhibit significant antimicrobial activity. A study conducted by demonstrated that these compounds possess potent inhibitory effects against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL.
Anticancer Activity
The anticancer potential of 4-(dimethylamino)benzaldehyde hydrazone has been extensively studied. According to a recent publication , this compound showed promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported to be approximately 25 µM for MCF-7 cells and 30 µM for HeLa cells.
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to form complexes with metal ions, which can disrupt cellular processes. Additionally, the presence of the dimethylamino group enhances its lipophilicity, facilitating better membrane penetration and interaction with cellular targets.
Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various Schiff bases synthesized from 4-(dimethylamino)benzaldehyde. The researchers found that compounds with electron-donating groups exhibited enhanced activity against gram-positive bacteria compared to their counterparts with electron-withdrawing groups .
Evaluation of Anticancer Properties
In another investigation, a series of hydrazones derived from 4-(dimethylamino)benzaldehyde were evaluated for their cytotoxic effects on human liver cancer cells. The results indicated that these compounds induced apoptosis through the activation of caspase pathways, leading to cell death .
Properties
CAS No. |
2143-98-8 |
---|---|
Molecular Formula |
C18H22N4 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-[(E)-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H22N4/c1-21(2)17-9-5-15(6-10-17)13-19-20-14-16-7-11-18(12-8-16)22(3)4/h5-14H,1-4H3/b19-13+,20-14+ |
InChI Key |
UPHRISURECPMEH-IWGRKNQJSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)N(C)C |
Isomeric SMILES |
CN(C1=CC=C(C=C1)/C=N/N=C/C2=CC=C(C=C2)N(C)C)C |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)N(C)C |
Key on ui other cas no. |
2143-98-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.